4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 433.46 g/mol. The compound features a unique structural arrangement that includes benzofuran and furan moieties, which may contribute to its biological activity and potential applications in pharmaceuticals.
This compound belongs to the class of pyrrolones, specifically those that are substituted with various heterocycles, making it an interesting subject for research in synthetic organic chemistry and drug development.
The synthesis of 4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one can be approached through several methods, typically involving multi-step reactions that include:
The synthesis may utilize various reagents and solvents, including:
The compound's structure can be represented by various chemical notation systems:
InChI=1S/C24H23N3O5/c28-22(19-15-16-5-1-2-7-18(16)32-19)20-21(17-6-3-4-8-25-17)27(24(30)23(20)29)10-9-26-11-13-31-14-12-26/h1-8,15,21,29H,9-14H2
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=N5
The structural analysis reveals several functional groups that contribute to the compound's reactivity and potential biological activity. The presence of hydroxyl groups, carbonyls, and heteroatoms plays a significant role in its interactions with biological targets.
The compound can participate in various chemical reactions:
Understanding the reactivity is essential for predicting how this compound might behave in biological systems or when subjected to synthetic transformations.
The mechanism by which 4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one exerts its effects likely involves:
Experimental studies would be necessary to elucidate these mechanisms further, potentially involving assays that measure biological activity against specific targets.
The physical properties of this compound include:
The chemical properties include:
Relevant data from studies could provide insights into these properties, guiding practical applications in research.
4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its significance in ongoing research efforts.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4